molecular formula C11H17BClNO2 B1442648 (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride CAS No. 1452577-03-5

(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1442648
CAS No.: 1452577-03-5
M. Wt: 241.52 g/mol
InChI Key: DKKSCNVZSQKJLA-UHFFFAOYSA-N
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Description

(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylmethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is the SM coupling reaction . The compound’s interaction with this pathway results in the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is influenced by environmental factors such as temperature and atmospheric conditions. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . These conditions help to maintain the stability of the compound and ensure its efficacy in the SM coupling reaction .

Biochemical Analysis

Biochemical Properties

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing molecules. This property is leveraged in the design of sensors and assays for detecting sugars, nucleotides, and other biomolecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound can modulate the activity of kinases, which play a crucial role in cell growth and differentiation. By affecting these pathways, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can impact cell proliferation, apoptosis, and other vital cellular functions .

Molecular Mechanism

At the molecular level, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl groups on biomolecules, such as enzymes and proteins. This binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate affinity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .

Dosage Effects in Animal Models

The effects of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic effects can be observed, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .

Metabolic Pathways

[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, leading to changes in the overall metabolic profile of cells. These interactions can affect energy production, biosynthesis, and other critical metabolic processes .

Transport and Distribution

Within cells and tissues, [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .

Subcellular Localization

The subcellular localization of [4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular environments. For example, the compound may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromomethylphenylboronic acid with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The boronic acid group in (4-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid hydrochloride can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid derivatives.

    Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in cancer research.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry:

    Materials Science: Applied in the synthesis of advanced materials with specific properties.

    Agriculture: Explored for its potential use in developing agrochemicals.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the pyrrolidin-1-ylmethyl group, making it less specific in certain applications.

    4-Pyridinylboronic Acid: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.

    3-(1-Pyrrolidin-1-ylethyl)phenylboronic Acid: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.

Uniqueness:

    Specificity: The presence of the pyrrolidin-1-ylmethyl group provides unique binding properties and specificity in biochemical applications.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile reagent in synthetic chemistry.

    Stability: The hydrochloride salt form enhances its stability and solubility, making it suitable for a wide range of applications.

Properties

IUPAC Name

[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6,14-15H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKSCNVZSQKJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2CCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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